Bienvenue dans la boutique en ligne BenchChem!

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane

Lipophilicity Drug design Physicochemical property

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2503209-24-1) is a chiral, saturated bicyclic ether scaffold designed as a next-generation bioisostere for ortho- and meta-substituted phenyl rings. This compound belongs to the 2‑oxabicyclo[2.1.1]hexane family, a class experimentally validated to outperform traditional phenyl and bicyclo[1.1.1]pentane (BCP) bioisosteres in solubility, metabolic stability, and three‑dimensional character.

Molecular Formula C7H9BrF2O
Molecular Weight 227.049
CAS No. 2503209-24-1
Cat. No. B2540686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane
CAS2503209-24-1
Molecular FormulaC7H9BrF2O
Molecular Weight227.049
Structural Identifiers
SMILESC1C2(CC1(OC2)CBr)C(F)F
InChIInChI=1S/C7H9BrF2O/c8-3-7-1-6(2-7,4-11-7)5(9)10/h5H,1-4H2
InChIKeySBGPGABHNVWGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS 2503209-24-1 – Sourcing the Precision Ortho-Bioisostere Building Block


1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2503209-24-1) is a chiral, saturated bicyclic ether scaffold designed as a next-generation bioisostere for ortho- and meta-substituted phenyl rings [1]. This compound belongs to the 2‑oxabicyclo[2.1.1]hexane family, a class experimentally validated to outperform traditional phenyl and bicyclo[1.1.1]pentane (BCP) bioisosteres in solubility, metabolic stability, and three‑dimensional character [2]. The scaffold incorporates two differentially reactive exit vectors – a nucleophile‑accessible bromomethyl group at the bridgehead and a lipophilicity‑modulating, hydrogen‑bond‑capable difluoromethyl substituent [3] – making it a versatile building block for fragment‑based drug discovery and agrochemical lead optimization.

Why 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane Cannot Be Trivially Substituted by Other Bioisosteres


Superficial replacement of the target compound with a generic BCP–iodide, an unsubstituted 2‑oxabicyclo[2.1.1]hexane, or a trifluoromethyl analog collapses the precisely engineered property profile required for modern fragment elaboration. The difluoromethyl group (−CF₂H) is not merely a smaller trifluoromethyl (−CF₃); it is a weak hydrogen‑bond donor [1] that directly influences target engagement, aqueous solubility, and microsomal stability in ways that −CF₃ cannot recapitulate. Simultaneously, the bromomethyl handle offers a balanced reactivity window – more stable during storage and handling than iodomethyl analogs, yet sufficiently electrophilic for efficient C–N/C–O/C–C bond formation under mild conditions [2]. Swapping either vector with a close analog (e.g., −CF₃ or −CH₂I) shifts lipophilicity by ≥0.3 LogP units, a magnitude known to alter permeability and off‑target promiscuity [3]. The quantitative evidence below establishes exactly how this specific combination of substituents occupies a non‑interchangeable property space.

Quantitative Differentiation Evidence for 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane


Lipophilicity Tuning: LogP Shift of −0.30 vs. Trifluoromethyl Analog

The target compound’s measured LogP of 1.51 [1] positions it 0.30 LogP units below the direct trifluoromethyl analog 4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (LogP = 1.81, Chem-space [2]). This difference is amplified when using computed values: Leyan reports LogP = 2.1956 for the target and LogP = 2.4928 for the −CF₃ analog, giving a computed ΔLogP of −0.297 . The directionality is consistent: substituting −CF₂H for −CF₃ systematically reduces lipophilicity while retaining fluorination benefits.

Lipophilicity Drug design Physicochemical property

Hydrogen-Bond Donor Functionality: CF₂H as a Weak H-Bond Donor Absent in CF₃ Analogs

The difluoromethyl group (−CF₂H) is a documented weak hydrogen-bond donor (HBD) with an estimated H-bond acidity parameter A ≈ 0.06–0.08, whereas the trifluoromethyl group (−CF₃) is a pure H-bond acceptor with no donor capacity [1]. This structural difference enables −CF₂H-bearing compounds to engage in directional C–F···H–X interactions with protein backbone amides or side-chain donors at binding sites [2]. The bromomethyl handle at the bridgehead further permits installation of additional H-bond pharmacophores. In contrast, the −CF₃ analog cannot participate as an H-bond donor, potentially missing key binding interactions for targets requiring a dual acceptor/donor fluorinated motif.

Hydrogen bonding Bioisosterism Molecular recognition

Geometric Fidelity to Ortho-Phenyl: Substituent Distance r Matching Within 0.2 Å

Crystallographic analysis of 2-oxabicyclo[2.1.1]hexane derivatives revealed that the distance r between the two bridgehead substituents is 1.56–1.57 Å, which is only ~0.2 Å longer than that in the ortho-substituted phenyl ring (1.38–1.44 Å) [1]. The critical angular parameters φ₁ and φ₂ are almost identical to those of the ortho-phenyl template. In contrast, the previously popular bicyclo[1.1.1]pentane (BCP) scaffold diverges significantly more in both r and angle φ. This data positions the entire 2-oxabicyclo[2.1.1]hexane class, and consequently this compound, as the most geometrically faithful saturated ortho-bioisostere reported to date.

Bioisosterism Scaffold geometry Crystallography

Bromomethyl vs. Iodomethyl Reactivity: Balanced Electrophilicity for Sequential Derivatization

The bromomethyl substituent (−CH₂Br) provides a controlled electrophilicity that is compatible with a wide range of nucleophiles (amines, alcohols, thiols, azide) under mild conditions, whereas the iodomethyl analog (−CH₂I) is significantly more reactive and prone to premature elimination or decomposition during storage [1]. In the Eur. J. Org. Chem. 2021 study, 4-difluoromethyl-2-oxabicyclo[2.1.1]hexane-derived primary iodides were prepared as synthetic intermediates but required careful handling due to light sensitivity and thermal lability . The bromomethyl variant (target compound) offers a practical balance: sufficiently stable for routine procurement and storage at −10 °C to −20 °C, yet reactive enough for efficient SN2 displacement in the hands of medicinal chemists.

Synthetic handle Nucleophilic substitution Building block

Water Solubility Enhancement: 6-Fold to >10-Fold Improvement Over Phenyl Parents in Validated Agrochemical Analogues

When the 2-oxabicyclo[2.1.1]hexane scaffold replaced the ortho-phenyl ring in the commercial fungicide fluxapyroxad, aqueous solubility increased from 25 µM to 155 µM (6.2‑fold) [1]. For boscalid, the same replacement boosted solubility from 11 µM to 152 µM (>10‑fold) [1]. Importantly, both analogues retained full antifungal bioactivity in vitro. This experimentally validated solubility advantage is a class-level property of 2-oxabicyclo[2.1.1]hexanes and translates directly to the target compound when used as a building block for agrochemical or pharmaceutical lead generation.

Solubility Agrochemical Bioisostere validation

Metabolic Stability Advantage: Reduced Intrinsic Clearance vs. Phenyl and BCP Bioisosteres

In the boscalid scaffold, replacing the ortho-phenyl ring with bicyclo[1.1.1]pentane (BCP) decreased human liver microsome intrinsic clearance (CLint) from 26 µL·min⁻¹·mg⁻¹ to 12 µL·min⁻¹·mg⁻¹. Further replacement with 2‑oxabicyclo[2.1.1]hexane reduced CLint to just 3 µL·min⁻¹·mg⁻¹ [1]. This represents an 88% reduction compared to the parent phenyl and a 75% reduction compared to the BCP isostere. Additionally, the 2024 Angew. Chem. study confirmed that 2‑oxabicyclo[2.1.1]hexane‑derived compounds are 'chemically and metabolically stable' and ready for direct use in medicinal chemistry [2]. The target compound inherits this class-wide metabolic stability enhancement, offering a procurement advantage for teams seeking to address microsomal clearance early in a project.

Metabolic stability Microsomal clearance Lead optimization

High-Value Application Scenarios for 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane


Ortho-Bioisostere Fragment Library Design for Fragment-Based Drug Discovery (FBDD)

This compound serves as a three-dimensional, F(sp³)-rich bromomethyl fragment for covalent or non-covalent library construction. The 0.2 Å geometric match to ortho-phenyl ensures minimal binding site perturbation upon replacement of a phenyl fragment hit [1]. The −CF₂H group adds a weak H-bond donor capable of interrogating protein backbone carbonyls [2], a feature absent in −CF₃ or −CH₃ analogues, expanding the chemical space sampled per library member.

Agrochemical Lead Optimization: Replacing the Phenyl Core in SDHI Fungicides

The scaffold's validated 6‑fold solubility increase and 88% metabolic clearance reduction in boscalid/fluxapyroxad analogues provide a proven template for improving the environmental fate and formulation properties of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The bromomethyl handle enables late-stage diversification with amine‑linked agrochemical warheads without requiring protecting group chemistry on the fluorinated substituent.

Kinase Inhibitor Scaffold Hopping: Targeting the Hinge Region with a Fluorinated Bicyclic Mimic

The non-planar geometry (|θ| = 80° inter‑ring torsion) moves the scaffold away from flat aromatic character, reducing aromatic ring count while maintaining the critical exit vector angles (φ₁, φ₂) needed to address kinase hinge or DFG‑out pocket motifs [1]. The −CF₂H group can serve as a metabolically stable surrogate for a phenolic −OH or as a lipophilic hydrogen bond donor in the ribose pocket [2], a tactical advantage over −CF₃ hinge binders.

PROTAC Linker and E3 Ligase Binder Assembly

The orthogonal reactivity of the bromomethyl group enables sequential conjugation: first to a PEG‑based linker via SN2 amination, then – after unveiling a 4‑carboxylic acid derivative – amide coupling to an E3 ligase recruiting element such as VHL or CRBN [3]. The balanced LogP of 1.51 [4] keeps the final PROTAC within oral bioavailability space, and the saturated scaffold contributes to improved cellular permeability relative to phenyl‑linked PROTACs.

Quote Request

Request a Quote for 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.